Alvimopan beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alvimopan beta-D-Glucuronide: is a derivative of alvimopan, a peripherally acting μ-opioid receptor antagonist. This compound is primarily used in the medical field to accelerate the recovery of gastrointestinal function following bowel resection surgery. The addition of the beta-D-glucuronide moiety enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Alvimopan beta-D-Glucuronide involves the glucuronidation of alvimopan. The process typically includes the following steps:
Activation of Alvimopan: Alvimopan is first activated by reacting with a suitable activating agent such as thionyl chloride.
Glucuronidation: The activated alvimopan is then reacted with beta-D-glucuronic acid in the presence of a catalyst to form this compound.
Industrial Production Methods: For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and purity of the final product. The use of chitosan as a carrier and glutaraldehyde as a cross-linking agent has been shown to improve the bioavailability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Alvimopan beta-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the glucuronide moiety.
Substitution: Substitution reactions can occur at the glucuronide moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxylamine.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Alvimopan beta-D-Glucuronide is used as a reference standard for the study of glucuronidation reactions and the development of analytical methods for detecting glucuronide metabolites .
Biology: In biological research, the compound is used to study the role of glucuronidation in drug metabolism and the effects of glucuronide conjugates on cellular functions .
Medicine: Medically, this compound is used to enhance the solubility and bioavailability of alvimopan, making it more effective in accelerating gastrointestinal recovery post-surgery .
Industry: In the pharmaceutical industry, the compound is used in the formulation of drugs to improve their pharmacokinetic properties .
Wirkmechanismus
Alvimopan beta-D-Glucuronide exerts its effects by competitively binding to the mu-opioid receptors in the gastrointestinal tract. This binding prevents opioids from exerting their effects on gastrointestinal motility and secretion, thereby accelerating recovery. The beta-D-glucuronide moiety enhances the solubility and bioavailability of the compound, allowing for more efficient delivery and action .
Vergleich Mit ähnlichen Verbindungen
Methylnaltrexone: Another peripherally acting μ-opioid receptor antagonist used to treat opioid-induced constipation.
Naloxegol: A PEGylated derivative of naloxone used for similar purposes.
Naldemedine: A derivative of naltrexone used to treat opioid-induced constipation.
Uniqueness: Alvimopan beta-D-Glucuronide is unique due to its enhanced solubility and bioavailability, which are attributed to the beta-D-glucuronide moiety. This makes it more effective in accelerating gastrointestinal recovery compared to other similar compounds .
Eigenschaften
Molekularformel |
C31H40N2O10 |
---|---|
Molekulargewicht |
600.7 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[3-[(3R,4R)-1-[(2S)-2-benzyl-3-(carboxymethylamino)-3-oxopropyl]-3,4-dimethylpiperidin-4-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H40N2O10/c1-18-16-33(17-20(28(39)32-15-23(34)35)13-19-7-4-3-5-8-19)12-11-31(18,2)21-9-6-10-22(14-21)42-30-26(38)24(36)25(37)27(43-30)29(40)41/h3-10,14,18,20,24-27,30,36-38H,11-13,15-17H2,1-2H3,(H,32,39)(H,34,35)(H,40,41)/t18-,20-,24-,25-,26+,27-,30+,31+/m0/s1 |
InChI-Schlüssel |
JBCMMCUAUBTEKI-IGJSLWCZSA-N |
Isomerische SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C[C@H](CC4=CC=CC=C4)C(=O)NCC(=O)O |
Kanonische SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC(CC4=CC=CC=C4)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.